

Technical Support Center: Optimizing Patient Adherence to Annual Foot Screenings

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to enhance patient adherence to annual foot screenings for diabetes.

Troubleshooting Guides

This section addresses common issues encountered during the implementation of adherence improvement strategies.

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Problem	Possible Causes	Troubleshooting Suggestions
Low patient attendance at scheduled foot screening appointments despite reminders.	- Reminder fatigue (too many reminders) Ineffective reminder modality (e.g., email for a population that prefers text messages) Patient forgetfulness or lack of perceived importance.[1][2] - Logistical barriers (transportation, time off work).	- Optimize Reminder Strategy: Experiment with the frequency, timing, and modality of reminders (SMS, email, phone calls).[3][4][5][6][7] Consider interactive reminders that allow for easy confirmation or rescheduling.[4][7]- Enhance Patient Education: Reinforce the importance of annual screenings in preventing serious complications during regular patient interactions.[8] [9][10] - Address Logistical Barriers: Offer flexible scheduling options or information on transportation resources.
Inconsistent or incomplete documentation of foot screenings in electronic health records (EHRs).	- Lack of standardized documentation templates.[11] - Insufficient staff training on documentation protocols.[1][2] - Time constraints during patient visits.[1][2]	- Implement Standardized Templates: Develop and integrate a user-friendly, standardized diabetic foot exam template into the EHR. [11][12] - Provide Staff Training: Conduct training sessions on the importance of and procedures for accurate documentation.[1][2][12] - Streamline Workflow: Utilize medical assistants or nurses to complete initial components of the foot exam and documentation.[12][13]
Patient refusal of the foot screening during their	- Lack of understanding of the exam's purpose.[1][2] -	- Improve Patient-Provider Communication: Educate

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appointment.

Discomfort or embarrassment.

- Time constraints during the visit.[1][2]

patients on the painless nature of the exam and its role in preventing amputations.[1][8] [9] - Ensure Privacy: Conduct the screening in a private and comfortable setting. - Dedicated Visits: Schedule "comprehensive diabetic visits" that allocate specific time for all necessary preventive exams.[1]

Difficulty in tracking and following up with patients who are overdue for their annual screening.

 Lack of a systematic tracking process. - Inefficient use of the EHR for patient recall. - Utilize EHR Alerts: Implement automated alerts in the EHR to notify providers when a patient is due for a foot screening.[11] [14][15][16] - Develop a Recall System: Create a systematic process for contacting overdue patients, potentially involving a dedicated staff member.

Frequently Asked Questions (FAQs)

1. What are the most effective interventions to improve patient adherence to annual foot screenings?

Multiple interventions have proven effective, often with the greatest success seen when strategies are combined. Key effective interventions include:

- Patient Education: Educating patients about the risks of diabetic foot complications and the importance of preventive screenings is a foundational strategy.[8][9][10]
- Provider and Staff Education: Training healthcare providers and their staff on the latest guidelines and efficient workflows for diabetic foot exams can significantly increase screening rates.[1][12][13][17][18]





- Reminder Systems: Automated reminders via text, email, or phone are effective in reducing no-show rates for appointments.[3][4][5][6][7]
- EHR Integration: Utilizing EHR alerts and standardized templates can prompt providers to perform screenings and streamline documentation.[11][12][14][15][16]
- Dedicated Clinics/Visits: Establishing specific clinics or longer appointments for comprehensive diabetes care can ensure that foot screenings are not overlooked due to time constraints.[1]
- 2. How can we accurately measure patient adherence in a clinical trial setting?

Measuring adherence in a clinical trial requires robust and reliable methods. Commonly used techniques include:

- Direct Observation: While being the most accurate, this method is often impractical for annual screenings.[19][20]
- Electronic Health Record (EHR) Audit: Reviewing EHR data for documented foot exams is a common and effective method.[1][2]
- Patient Self-Reporting: Using diaries or questionnaires for patients to report their screening attendance can be employed, though it is subject to recall bias.[19][20][21]
- Pill Counts and Electronic Monitors: While more common for medication adherence, the
 principles of tracking patient engagement can be adapted.[20][21][22] A combination of
 methods is often preferred for a more accurate assessment.[21]
- 3. What are the common barriers to patient adherence from the patient's perspective?

Understanding patient-level barriers is crucial for designing effective interventions. Common barriers include:

 Lack of Knowledge: Patients may not understand the importance of foot screenings, especially if they are not currently experiencing symptoms.[23]





- Socioeconomic Factors: Low socioeconomic status and lack of health insurance can be significant barriers to accessing preventive care. [23][24]
- Logistical Issues: Difficulties with transportation, taking time off work, and scheduling can prevent attendance.
- Psychosocial Factors: Fear, anxiety, or depression can impact a patient's motivation to engage in self-care behaviors.[25][26]
- Poor Patient-Provider Communication: A lack of clear communication and a trusting relationship with their healthcare provider can reduce adherence.
- 4. What are the key components of a comprehensive annual diabetic foot exam?

A thorough diabetic foot exam includes several key assessments to identify risk factors for ulceration and amputation.[27][28] The American Diabetes Association (ADA) recommends the following components:

- Patient History: Reviewing the patient's history of diabetes, previous foot complications, and current symptoms.[28]
- Dermatological Assessment: A visual inspection of the skin for any signs of dryness, cracking, calluses, blisters, ulcers, or infection. The toenails should also be checked.
- Musculoskeletal Assessment: Checking for any foot deformities such as bunions, hammertoes, or Charcot foot.[27]
- Neurological Assessment: Testing for loss of protective sensation using a 10-g monofilament.
 Other tests may include checking vibration sensation with a tuning fork and assessing ankle reflexes.[27][28][29]
- Vascular Assessment: Palpating the dorsalis pedis and posterior tibial pulses to assess blood flow. An ankle-brachial index test may be performed if there are signs of reduced blood flow.
 [27][28]
- Footwear Assessment: Checking the patient's shoes for proper fit and appropriateness.[28]



Data on Intervention Effectiveness

The following tables summarize quantitative data from studies implementing strategies to improve diabetic foot screening rates.

Table 1: Impact of Provider and Staff-Focused Interventions

Intervention	Baseline Screening Rate	Post- Intervention Screening Rate	Absolute Increase	Study
Provider & Staff Education, Toolkits, EHR Template	43%	74.1%	31.1%	(RN Toolkit Study)[12]
Provider Education & EHR Alert	51.6%	60.6%	9%	(Quasi- Experimental Study)[11]
Provider & MA Training, Provider Cues	60%	84.8%	24.8%	(QI Project)[13]
Physician- Directed Education Campaign	14%	62.1%	48.1%	(Educational Campaign Study) [18]
EHR Alert with Screening Tool	32%	77%	45%	(EMR Alert Study)[14][16]

Table 2: Impact of Multi-Component Interventions



Intervention	Baseline Screening Rate	Post- Intervention Screening Rate	Absolute Increase	Study
Staff/Trainee Education, Tool Bundles, "Comprehensive Diabetic Visits"	15.6%	76%	60.4%	(Family Clinic QI Project)[1]
HCW Training, Patient Pamphlets, Screening Tools	9%	69%	60%	(Primary Care QI Project)[17]

Experimental Protocols

Protocol 1: Quality Improvement Project to Increase Annual Diabetic Foot Screenings

- Objective: To increase the rate of documented annual diabetic foot exams (ADFEs) in a primary care setting.
- Design: Pre-test/post-test quality improvement design.
- Population: Patients aged 18-75 with a diagnosis of diabetes who have not had a documented ADFE in the past 12 months.
- Intervention:
 - Provider and Staff Education: A training session for healthcare providers and medical assistants on the ADA guidelines for diabetic foot care, proper examination techniques, and documentation in the EHR.[1][12][13]
 - EHR Optimization: Implementation of a standardized diabetic foot exam template within the EHR and automated alerts to prompt providers when a screening is due.[11][12][14]
 - Workflow Redesign: Training medical assistants to prepare patients for the exam (e.g., removing shoes and socks) and to initiate the documentation process.[12][13]



- Provision of Tools: Placing necessary tools for the exam (e.g., 10-g monofilament, tuning fork) in each examination room.[1][12]
- Data Collection: Retrospective chart audits to determine the baseline rate of ADFEs.
 Prospective chart audits during and after the intervention period to measure the post-intervention rate.
- Outcome Measures:
 - Primary: Percentage of eligible patients receiving a complete, documented ADFE.
 - Secondary: Percentage of exams with all required components documented; provider and staff satisfaction with the new workflow.
- Statistical Analysis: Comparison of pre- and post-intervention screening rates using chisquare tests or Fisher's exact test.

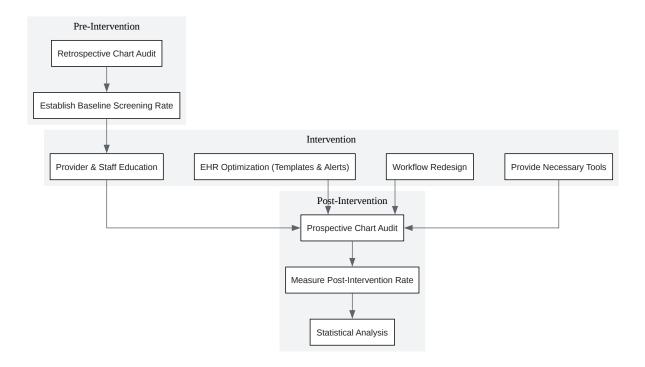
Protocol 2: Randomized Controlled Trial of a Patient-Directed Reminder and Education Intervention

- Objective: To evaluate the effectiveness of a multi-modal reminder and educational intervention on patient adherence to scheduled annual foot screening appointments.
- · Design: Randomized controlled trial.
- Population: Patients with diabetes who are due for their annual foot screening.
- Intervention:
 - Intervention Group: Receives a series of automated, interactive reminders (e.g., text messages allowing for confirmation or rescheduling) leading up to their appointment. They also receive a brief educational video link about the importance of the screening.
 - Control Group: Receives the standard of care (e.g., a single reminder phone call or postcard).
- Data Collection: Appointment attendance data will be collected from the clinic's scheduling system for a defined period.



- Outcome Measures:
 - Primary: Appointment attendance rate.
 - Secondary: Rate of appointment cancellations and no-shows.
- Statistical Analysis: Comparison of attendance rates between the intervention and control groups using a chi-square test.

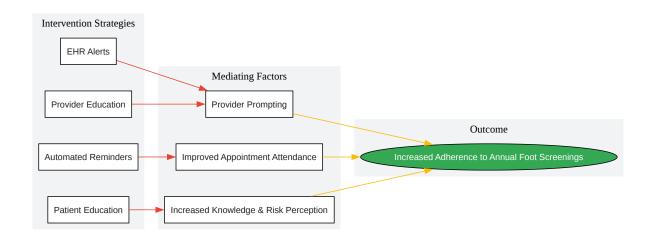
Visualizations





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Caption: Workflow for a Quality Improvement Project.



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Caption: Pathways of Adherence Improvement Strategies.

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